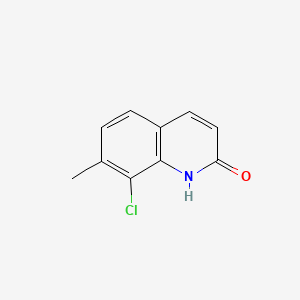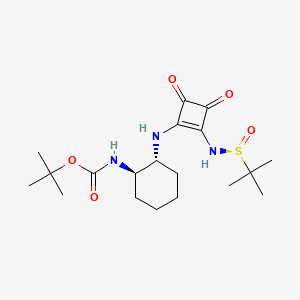
(R)-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide is a complex organic compound that belongs to the class of sulfinamides. Sulfinamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfinamides, including ®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide, typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . The reaction is usually carried out in the presence of oxidizing agents such as hydrogen peroxide or N-chlorosuccinimide, and solvents like acetonitrile .
Industrial Production Methods
In industrial settings, the production of sulfinamides can be scaled up using similar oxidative coupling methods. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design and discovery programs.
Industry: The compound is used in the development of new materials and polymers.
Mecanismo De Acción
The mechanism by which ®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide exerts its effects involves the interaction with specific molecular targets and pathways. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Sulfenamides: These compounds have a sulfur-nitrogen bond and are used in similar applications as sulfinamides.
Sulfonamides: These compounds contain a sulfur-oxygen-nitrogen bond and are widely used in pharmaceuticals.
Uniqueness
®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide is unique due to its specific structural features, including the presence of a nitrophenyl group and a dioxocyclobutene ring. These features contribute to its distinct reactivity and potential biological activities .
Propiedades
IUPAC Name |
(R)-2-methyl-N-[2-(4-nitroanilino)-3,4-dioxocyclobuten-1-yl]propane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-14(2,3)23(22)16-11-10(12(18)13(11)19)15-8-4-6-9(7-5-8)17(20)21/h4-7,15-16H,1-3H3/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBMYYUPAMNNHF-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride](/img/structure/B8224029.png)
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8224033.png)








![tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B8224097.png)


